molecular formula C6N4 B109619 Tetracyanoethylene CAS No. 670-54-2

Tetracyanoethylene

Cat. No.: B109619
CAS No.: 670-54-2
M. Wt: 128.09 g/mol
InChI Key: NLDYACGHTUPAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracyanoethylene, also known as ethenetetracarbonitrile, is an organic compound with the formula C₂(CN)₄. It is a colorless solid, although samples are often off-white. This compound is an important member of the cyanocarbons, a class of compounds containing multiple cyano groups. It is known for its strong electron-accepting properties, making it a valuable reagent in various chemical reactions .

Mechanism of Action

Target of Action

Tetracyanoethylene (TCNE) is an organic compound with the formula C2(CN)4 . It is a colorless solid and an important member of the cyanocarbons . The primary target of TCNE is electron-rich alkynes . It acts as an electron acceptor , with cyano groups having low energy π* orbitals . The presence of four such groups, with their π systems (conjugated) to the central C=C double bond, gives rise to an electrophilic alkene .

Mode of Action

TCNE interacts with its targets through a [2 + 2] cycloaddition – retro-electrocyclization (CA-RE) reaction . This reaction allows the synthesis of redox-active donor-acceptor chromophores from an electron-rich alkyne and electron-poor olefins like TCNE . The detailed mechanism of the reaction has been the subject of both computational and experimental studies . The CA step seems to proceed in a stepwise manner via a zwitterionic intermediate .

Biochemical Pathways

The biochemical pathways affected by TCNE involve the interaction of the compound with electron-rich alkynes . The [2 + 2] cycloaddition – retro-electrocyclization (CA-RE) reaction leads to the formation of redox-active donor-acceptor chromophores . This reaction can be described as a cycloaddition between the alkyne and TCNE to generate a cyclobutene intermediate that subsequently undergoes a retro-electrocyclization to form the butadiene product .

Pharmacokinetics

It is known that tcne has high solubility (20 M in acetonitrile), remarkable electrochemical stability, and redox reversibility . These properties suggest that TCNE could have interesting pharmacokinetic properties if studied in a biological context.

Result of Action

The result of TCNE’s action is the formation of redox-active donor-acceptor chromophores . These chromophores are formed from an electron-rich alkyne and electron-poor olefins like TCNE . The formation of these chromophores is facilitated by the [2 + 2] cycloaddition – retro-electrocyclization (CA-RE) reaction .

Action Environment

The action of TCNE can be influenced by environmental factors. For instance, the yield of the [2 + 2] cycloaddition – retro-electrocyclization (CA-RE) reaction depends strongly on the specific alkyne used . Moreover, the reaction can be performed in water in the presence of surfactants . This suggests that the action, efficacy, and stability of TCNE can be influenced by the chemical environment in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetracyanoethylene is typically prepared by brominating malononitrile in the presence of potassium bromide to form a dibromomalononitrile-potassium bromide complex. This complex is then dehalogenated using copper powder in dry benzene under reflux conditions. The reaction mixture is filtered, and the product is purified by recrystallization from dry chlorobenzene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient stirring, temperature control, and purification techniques are critical to the industrial synthesis of this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetonitrile at low temperatures.

    Reduction: Electrochemical reduction using ferrocene/ferrocenium as a reference.

    Substitution: Base such as potassium hydroxide in an appropriate solvent.

Major Products:

Scientific Research Applications

Tetracyanoethylene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high electron affinity and versatility in forming various chemical compounds. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, makes it a valuable reagent in both academic and industrial research .

Properties

IUPAC Name

ethene-1,1,2,2-tetracarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6N4/c7-1-5(2-8)6(3-9)4-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDYACGHTUPAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=C(C#N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6N4
Record name tetracyanoethylene
Source Wikipedia
URL https://en.wikipedia.org/wiki/Tetracyanoethylene
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26678-76-2
Record name 1,1,2,2-Ethenetetracarbonitrile, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26678-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7049425
Record name Tetracyanoethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Colorless crystalline solid; [Alfa Aesar MSDS]
Record name Tetracyanoethylene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17395
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

670-54-2
Record name Tetracyanoethylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=670-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetracyanoethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TETRACYANOETHYLENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,2,2-Ethenetetracarbonitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetracyanoethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenetetracarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRACYANOETHYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C592309ECU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetracyanoethylene
Reactant of Route 2
Reactant of Route 2
Tetracyanoethylene
Reactant of Route 3
Tetracyanoethylene
Reactant of Route 4
Tetracyanoethylene
Reactant of Route 5
Tetracyanoethylene
Reactant of Route 6
Tetracyanoethylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.